4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-bromo-5-methoxy-4-propoxybenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C20H17BrFNO4 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.03250 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Molecular Design
The synthesis of oxazolone derivatives, including structures similar to the compound , plays a significant role in the development of new organic molecules with potential applications in medicinal chemistry and materials science. For instance, the synthesis of new 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds has been reported, utilizing versatile synthetic routes that offer a broad spectrum of functionalization possibilities for developing novel compounds with desired properties (Biointerface Research in Applied Chemistry, 2020).
Anticancer Activity
Compounds structurally related to the one mentioned have been evaluated for their anticancer activities. For example, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and tested against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Zeitschrift für Naturforschung B, 2008).
Properties
IUPAC Name |
(4Z)-4-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO4/c1-3-8-26-18-14(21)9-12(11-17(18)25-2)10-16-20(24)27-19(23-16)13-6-4-5-7-15(13)22/h4-7,9-11H,3,8H2,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOZKVMSYPSNKZ-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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